molecular formula C21H17ClO6 B2499686 6-chloro-3-[(2E)-3-(2,3,4-trimethoxyphenyl)prop-2-enoyl]-2H-chromen-2-one CAS No. 690214-10-9

6-chloro-3-[(2E)-3-(2,3,4-trimethoxyphenyl)prop-2-enoyl]-2H-chromen-2-one

Cat. No.: B2499686
CAS No.: 690214-10-9
M. Wt: 400.81
InChI Key: UZBGRSPVNMKYLP-QPJJXVBHSA-N
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Description

6-chloro-3-[(2E)-3-(2,3,4-trimethoxyphenyl)prop-2-enoyl]-2H-chromen-2-one is a synthetic organic compound belonging to the class of chromenones

Preparation Methods

The synthesis of 6-chloro-3-[(2E)-3-(2,3,4-trimethoxyphenyl)prop-2-enoyl]-2H-chromen-2-one typically involves the condensation of 6-chloro-2H-chromen-2-one with 2,3,4-trimethoxybenzaldehyde in the presence of a base. The reaction is carried out under reflux conditions in an appropriate solvent such as ethanol or methanol. The product is then purified by recrystallization or column chromatography .

Chemical Reactions Analysis

6-chloro-3-[(2E)-3-(2,3,4-trimethoxyphenyl)prop-2-enoyl]-2H-chromen-2-one undergoes various chemical reactions, including:

Scientific Research Applications

6-chloro-3-[(2E)-3-(2,3,4-trimethoxyphenyl)prop-2-enoyl]-2H-chromen-2-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 6-chloro-3-[(2E)-3-(2,3,4-trimethoxyphenyl)prop-2-enoyl]-2H-chromen-2-one involves its interaction with various molecular targets and pathways. The compound can inhibit the activity of enzymes such as cyclooxygenase and lipoxygenase, leading to reduced inflammation and pain. It can also induce apoptosis in cancer cells by activating caspases and other pro-apoptotic proteins .

Comparison with Similar Compounds

Similar compounds to 6-chloro-3-[(2E)-3-(2,3,4-trimethoxyphenyl)prop-2-enoyl]-2H-chromen-2-one include:

    6-chloro-3-[(2E)-3-(2,4,5-trimethoxyphenyl)prop-2-enoyl]-2H-chromen-2-one: This compound has a similar structure but with different positions of the methoxy groups on the phenyl ring.

    6-chloro-3-[(2E)-3-(2,6-dichlorophenyl)prop-2-enoyl]-2H-chromen-2-one: This compound has chlorine atoms instead of methoxy groups on the phenyl ring.

    6-chloro-3-[(2E)-3-(4-methoxyphenyl)prop-2-enoyl]-2H-chromen-2-one: This compound has a single methoxy group on the phenyl ring.

These compounds share similar chemical properties and reactivity but may exhibit different biological activities and applications due to the variations in their structures.

Properties

IUPAC Name

6-chloro-3-[(E)-3-(2,3,4-trimethoxyphenyl)prop-2-enoyl]chromen-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H17ClO6/c1-25-18-8-5-12(19(26-2)20(18)27-3)4-7-16(23)15-11-13-10-14(22)6-9-17(13)28-21(15)24/h4-11H,1-3H3/b7-4+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UZBGRSPVNMKYLP-QPJJXVBHSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C(=C(C=C1)C=CC(=O)C2=CC3=C(C=CC(=C3)Cl)OC2=O)OC)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=C(C(=C(C=C1)/C=C/C(=O)C2=CC3=C(C=CC(=C3)Cl)OC2=O)OC)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H17ClO6
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

400.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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